molecular formula C18H19N3O2S B6423435 N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1092345-23-7

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6423435
CAS No.: 1092345-23-7
M. Wt: 341.4 g/mol
InChI Key: XAVVJSWCTAQROJ-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenethylamine, 1H-pyrrole, and 2-bromo-1,3-thiazole.

    Step 1 Formation of Intermediate: The initial step involves the reaction of 2-methoxyphenethylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). This forms an intermediate compound, 2-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole.

    Step 2 Pyrrole Introduction: The intermediate is then reacted with 1H-pyrrole under acidic conditions, typically using hydrochloric acid in ethanol, to introduce the pyrrole moiety.

    Step 3 Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amide to amine.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(2-m

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-16-7-3-2-6-14(16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-4-5-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVJSWCTAQROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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